N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C16H15ClN6O and its molecular weight is 342.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications in Cardiovascular and Antimicrobial Therapies
Studies have explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and their derivatives, demonstrating their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980). This suggests the relevance of related structures in developing new cardiovascular drugs.
Heteroaromatization techniques have been employed to create novel pyrazolo[1,5-c]pyrimidine derivatives, which were tested for their antimicrobial activities (El-Agrody et al., 2001). Such methods could be applicable for synthesizing and testing N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide for similar biological effects.
Exploration in Antitumor and Insecticidal Activities
Compounds incorporating the [1,2,4]triazolo[4,3-a]pyrimidine scaffold have shown promising antitumor and antimicrobial properties. For example, novel enaminones designed to interact with this structure have demonstrated cytotoxic effects against cancer cell lines and microbial pathogens (Riyadh, 2011).
The synthesis of heterocycles that include thiadiazole and [1,2,4]triazolo[4,3-a]pyrazine moieties has been investigated for their potential insecticidal effects against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates a potential avenue for research into the use of this compound in agricultural chemistry.
Anticancer and HIV Inhibition Potentials
- Another study highlighted the synthesis of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, which exhibited both anti-HIV and moderate anticancer activities (Brzozowski, 1998). This underlines the therapeutic potential of compounds structurally related to this compound in oncology and virology.
Mechanism of Action
Target of Action
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a novel compound that has been synthesized and evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are the primary targets of this compound. The c-Met and VEGFR-2 kinases play crucial roles in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to their active sites . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate and form new blood vessels .
Biochemical Pathways
This compound affects the biochemical pathways associated with cell proliferation and angiogenesis . By inhibiting the c-Met and VEGFR-2 kinases, the compound disrupts the signaling pathways that these kinases are involved in . This disruption leads to downstream effects such as a decrease in cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and angiogenesis . These effects are a result of the compound’s inhibitory action on the c-Met and VEGFR-2 kinases .
Biochemical Analysis
Biochemical Properties
Similar triazolopyrazine derivatives have shown inhibitory activities toward certain kinases and exhibited antiproliferative activities against various cell lines .
Cellular Effects
Some triazolopyrazine derivatives have shown to inhibit the growth of various cancer cell lines, including A549, MCF-7, and Hela, in a dose-dependent manner .
Molecular Mechanism
It’s suggested that similar compounds may bind to certain proteins, inhibiting their function .
Properties
IUPAC Name |
2-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)20-11-5-7-22(9-11)14-15-21-19-10-23(15)8-6-18-14/h1-4,6,8,10-11H,5,7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMICMKITZWNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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